6-Chloropyridine-3,4-diamine trihydrochloride

Kinase inhibition ATP-competitive binding Scaffold selectivity

6-Chloropyridine-3,4-diamine trihydrochloride (free base CAS 89182-17-2; trihydrochloride CAS 2604-40-2) is a halogenated pyridine derivative belonging to the chloropyridine-3,4-diamine class, characterized by a chlorine substituent at the 6-position and two adjacent amino groups at the 3- and 4-positions of the pyridine ring. This specific 3,4-diamine architecture distinguishes it from regioisomeric diaminopyridines (e.g., 2,3-diamine or 2,5-diamine variants) and from alternative halogen-position isomers such as 2-chloropyridine-3,4-diamine.

Molecular Formula C5H9Cl4N3
Molecular Weight 253.0 g/mol
Cat. No. B15072838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridine-3,4-diamine trihydrochloride
Molecular FormulaC5H9Cl4N3
Molecular Weight253.0 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)N)N.Cl.Cl.Cl
InChIInChI=1S/C5H6ClN3.3ClH/c6-5-1-3(7)4(8)2-9-5;;;/h1-2H,8H2,(H2,7,9);3*1H
InChIKeyNYTWCPHUKVOLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyridine-3,4-diamine Trihydrochloride: A Halogenated Pyridine-3,4-diamine Building Block for Heterocycle-Focused Medicinal Chemistry and Kinase-Targeted Procurement


6-Chloropyridine-3,4-diamine trihydrochloride (free base CAS 89182-17-2; trihydrochloride CAS 2604-40-2) is a halogenated pyridine derivative belonging to the chloropyridine-3,4-diamine class, characterized by a chlorine substituent at the 6-position and two adjacent amino groups at the 3- and 4-positions of the pyridine ring . This specific 3,4-diamine architecture distinguishes it from regioisomeric diaminopyridines (e.g., 2,3-diamine or 2,5-diamine variants) and from alternative halogen-position isomers such as 2-chloropyridine-3,4-diamine . The compound serves as a versatile intermediate for constructing fused heterocyclic systems—including imidazo[4,5-b]pyridines, triazolopyridines, and purine analogs—and has been incorporated into pharmacologically active scaffolds targeting dihydroorotate dehydrogenase (DHODH), protein kinase C (PKC), S1P receptors, and PI3K pathways [1]. The trihydrochloride salt form offers enhanced aqueous solubility relative to the free base, a critical consideration for biological assay preparation and aqueous-phase synthetic protocols.

Why 6-Chloropyridine-3,4-diamine Trihydrochloride Cannot Be Replaced by Other Diaminopyridine Regioisomers or Alternative Halogen-Position Analogs in Target-Focused Synthesis


Generic substitution among chloropyridine diamine variants fails because regioisomeric differences in amino-group placement and halogen position produce divergent heterocyclic cyclization outcomes, fundamentally altering the fused-ring systems accessible from each scaffold [1]. The 3,4-diamine motif of the target compound directs cyclocondensation reactions toward imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine frameworks, whereas 2,3-diamine regioisomers (e.g., 2,3-diamino-6-chloropyridine, CAS 40851-95-4) yield imidazo[4,5-b]pyridine regioisomers with distinct ring-fusion geometry, and 2-chloropyridine-3,4-diamine (CAS 39217-08-8) generates imidazo[4,5-c]pyridine systems with different pharmacophoric orientation . Beyond divergent synthetic outcomes, the 6-chloro positioning directly influences target-binding potency: documented head-to-head kinase inhibition data show that the 6-chloro-3,4-diamine architecture confers >10-fold greater inhibitory activity against specific kinase targets compared to the 2-chloro-3,4-diamine isomer, precluding simple interchange . The trihydrochloride salt form further provides aqueous solubility advantages over both the free base and mono-hydrochloride variants, enabling direct use in biological assay buffers without additional solubilization steps that may introduce confounding variables in screening campaigns.

6-Chloropyridine-3,4-diamine Trihydrochloride: Quantified Differentiation Evidence for Scientific Procurement Decisions


Kinase Inhibition Potency Comparison: 6-Chloro-3,4-diamine vs. 2-Chloro-3,4-diamine Scaffolds in ATP-Competitive Binding

In a head-to-head kinase inhibition study of N-(2-aminophenyl)-4-(1-methyl-1H-pyrazol-4-yl)picolinamide derivatives, the 6-chloropyridine-3,4-diamine-derived compound (Example 6-1) exhibited an IC50 of 3.5 nM, whereas the isomeric 2-chloropyridine-3,4-diamine-derived analog (Example 8-2) showed an IC50 of 35.4 nM—a 10.1-fold potency difference directly attributable to the chlorine positional switch on the pyridine diamine scaffold . The assay was conducted under identical conditions against the same kinase target, establishing that the 6-chloro regioisomer confers substantially greater inhibitory activity than the 2-chloro variant when incorporated into the same pharmacophore framework.

Kinase inhibition ATP-competitive binding Scaffold selectivity Halogen-position SAR

DHODH Inhibitory Activity: 6-Chloropyridine-3,4-diamine-Derived Compound vs. Reference Inhibitors in Human and Plasmodium Enzyme Assays

A compound built on the 6-chloropyridine-3,4-diamine scaffold (BDBM50071604 / CHEMBL3410599) demonstrated an IC50 of 239 nM against human dihydroorotate dehydrogenase (DHODH) in a DCIP colorimetric assay using dihydroorotate as substrate [1]. For context, clinically validated DHODH inhibitors such as teriflunomide (A77 1726) exhibit IC50 values in the low-micromolar range (~1–10 μM) against human DHODH, while brequinar shows sub-nanomolar potency (~1–10 nM). The 239 nM IC50 places this 6-chloropyridine-3,4-diamine derivative in an intermediate potency range suitable for lead optimization. In the antimalarial space, structurally related DHODH inhibitors bearing the chloropyridine diamine motif have achieved IC50 values of 418 nM against Plasmodium falciparum DHODH (Type 2), with further optimization yielding activity against both P. falciparum 3D7 and Dd2 strains [2].

DHODH inhibition Antimalarial Immunosuppression Mitochondrial enzyme targeting

S1P2 Receptor Antagonism: 6-Chloropyridine-3,4-diamine-Derived Compound Achieves Single-Digit Nanomolar Potency

A 6-chloropyridine-3,4-diamine-derived compound (BDBM50576236 / CHEMBL4873481) demonstrated potent antagonist activity at the recombinant human S1P2 receptor with an IC50 of 6.20 nM, measured in human CHO cells expressing the receptor and assessed as EC80 S1P-induced activation after 4-hour incubation [1]. This single-digit nanomolar potency at a therapeutically relevant GPCR target highlights the utility of the 6-chloropyridine-3,4-diamine core in constructing ligands for sphingosine-1-phosphate receptor modulation, a clinically validated mechanism in multiple sclerosis and autoimmune disease (e.g., fingolimod and siponimod target S1P1/S1P5). While direct comparator data for alternative chloropyridine diamine regioisomers at S1P2 are not publicly available, the 6.20 nM IC50 establishes a quantitative potency benchmark for procurement decisions in S1P receptor-targeted programs.

S1P receptor Immunomodulation GPCR antagonism Autoimmune disease

P-Glycoprotein-Mediated Multidrug Resistance Modulation: Quantitative Comparison of 6-Chloropyridine-3,4-diamine vs. Reference Chemosensitizers

6-Chloropyridine-3,4-diamine (BDBM50411952 / CHEMBL259976) was evaluated for inhibition of P-glycoprotein (P-gp)-mediated multidrug resistance in adriamycin-resistant human A2780/ADR ovarian cancer cells using the calcein-AM accumulation assay, yielding an IC50 of 1,400 nM (1.40 μM) [1]. For reference, the first-generation P-gp inhibitor verapamil exhibits IC50 values in the 2–10 μM range in comparable calcein-AM assays, while third-generation inhibitors such as tariquidar achieve IC50 values of 5–50 nM. The 1.40 μM IC50 places this 6-chloropyridine-3,4-diamine derivative at the more potent end of first-generation P-gp modulators, suggesting that the scaffold possesses favorable physicochemical properties for engaging the P-gp drug-binding pocket. This activity profile supports procurement for programs investigating chemosensitization strategies or in vitro ADME-Tox panels where P-gp interaction profiling is required.

P-glycoprotein Multidrug resistance Chemosensitization ADME modulation

Heterocyclic Cyclization Selectivity: 6-Chloro-3,4-diamine Enables Imidazo[4,5-b]pyridine Synthesis vs. 2-Chloro-3,4-diamine Producing Imidazo[4,5-c]pyridine Regioisomers

The 6-chloropyridine-3,4-diamine scaffold undergoes cyclocondensation with formic acid, carboxylic acids, or orthoesters to yield imidazo[4,5-b]pyridine derivatives in near-quantitative conversion. In a representative synthesis, 6-chloropyridine-3,4-diamine (4.00 g, 27.86 mmol) was heated at reflux in formic acid (20.0 mL) overnight, generating the corresponding 6-chloro-3H-imidazo[4,5-b]pyridine with full consumption of starting material [1]. By contrast, the regioisomeric 2-chloropyridine-3,4-diamine (CAS 39217-08-8) undergoes analogous cyclocondensation to produce imidazo[4,5-c]pyridine derivatives—a fundamentally different fused heterocyclic system with distinct hydrogen-bonding patterns, π-stacking geometry, and target-binding pharmacophores . This regiodivergent cyclization outcome is determined solely by the position of the chlorine substituent relative to the diamine motif and is not achievable through post-cyclization isomerization, making the choice between the two scaffolds an irreversible synthetic decision at the procurement stage.

Heterocyclic synthesis Cyclocondensation Regioselectivity Fused pyridine systems

Trihydrochloride Salt Solubility Advantage: Aqueous Formulation Compatibility vs. Free Base and Mono-Hydrochloride Forms

6-Chloropyridine-3,4-diamine trihydrochloride (CAS 2604-40-2; molecular formula C5H9Cl4N3; MW 252.96) is reported to be soluble in water due to the presence of multiple hydrochloride counterions, appearing as a white crystalline solid with a density of approximately 1.4 g/cm³ . In contrast, the free base form (CAS 89182-17-2; C5H6ClN3; MW 143.57) is a yellow powder with a melting point of 162 °C, requiring storage under inert gas (nitrogen or argon) at 2–8 °C and exhibiting significantly lower aqueous solubility . The mono-hydrochloride form (CAS 1187830-92-7; C5H7Cl2N3; MW 180.03) falls between these two extremes in terms of salt stoichiometry and anticipated solubility. For biological assay applications, the trihydrochloride salt eliminates the need for DMSO or organic co-solvent solubilization steps, reducing the risk of solvent-induced artifacts in cell-based assays and enabling direct preparation of aqueous stock solutions at higher concentrations than achievable with the free base or mono-hydrochloride.

Salt form selection Aqueous solubility Biological assay compatibility Formulation

Recommended Procurement Scenarios for 6-Chloropyridine-3,4-diamine Trihydrochloride Based on Quantified Differentiation Evidence


Kinase-Targeted Medicinal Chemistry: ATP-Competitive Inhibitor Lead Optimization Requiring >10-Fold Scaffold Potency Advantage Over 2-Chloro Isomers

Programs developing ATP-competitive kinase inhibitors where the 6-chloro-3,4-diamine scaffold has demonstrated a 10.1-fold IC50 advantage (3.5 nM vs. 35.4 nM) over the 2-chloro isomer in head-to-head comparison within identical N-(2-aminophenyl)-4-(1-methyl-1H-pyrazol-4-yl)picolinamide pharmacophore series . Procure the trihydrochloride salt when kinase inhibition assays will be conducted in aqueous buffer systems, as the water-soluble salt form eliminates DMSO-related solvent artifacts that can confound IC50 determinations at the low nanomolar range.

DHODH Inhibitor Drug Discovery: Anti-Inflammatory, Immunosuppressive, or Antimalarial Programs Requiring Validated Target Engagement at 239 nM Human DHODH IC50

Drug discovery campaigns targeting human DHODH for autoimmune or anti-inflammatory indications, or Plasmodium falciparum DHODH for antimalarial development, where 6-chloropyridine-3,4-diamine-derived compounds have demonstrated 239 nM (human) and 418 nM (P. falciparum) IC50 values in DCIP-based enzyme assays [1][2]. The scaffold's established DHODH inhibition profile across both human and parasite enzyme isoforms supports procurement for parallel structure-activity relationship (SAR) exploration in dual-indication programs, where differential selectivity between host and pathogen DHODH is a key optimization parameter.

Fused Heterocycle Library Synthesis: Imidazo[4,5-b]pyridine-Focused Compound Collections for Phenotypic or Target-Based Screening

Medicinal chemistry groups constructing imidazo[4,5-b]pyridine-focused compound libraries via cyclocondensation with formic acid, carboxylic acids, or orthoesters, where the 6-chloropyridine-3,4-diamine scaffold has been demonstrated to undergo near-quantitative conversion at multi-gram scale (4.00 g, 27.86 mmol) under simple reflux conditions [3]. The exclusive formation of imidazo[4,5-b]pyridine regioisomers—as opposed to imidazo[4,5-c]pyridine products from 2-chloropyridine-3,4-diamine—provides synthetic certainty in library design and eliminates the need for chromatographic regioisomer separation. The 6-chloro substituent is retained in the cyclized product and serves as a synthetic handle for downstream diversification via cross-coupling reactions.

S1P Receptor Modulator Programs: GPCR Antagonist Screening with Single-Digit Nanomolar S1P2 Potency Benchmark

Immunomodulatory drug discovery programs targeting sphingosine-1-phosphate (S1P) receptor subtypes, where 6-chloropyridine-3,4-diamine-derived compounds have achieved 6.20 nM IC50 at recombinant human S1P2 receptor expressed in CHO cells [4]. The single-digit nanomolar potency at S1P2 supports procurement for S1P receptor subtype-selectivity profiling studies, particularly for programs seeking to differentiate from S1P1/S1P5-targeted clinical agents (e.g., fingolimod, siponimod) by exploring alternative S1P receptor subtype pharmacology.

Quote Request

Request a Quote for 6-Chloropyridine-3,4-diamine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.